molecular formula C15H21ClN6O2S B2984566 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine CAS No. 1049482-15-6

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Cat. No. B2984566
CAS RN: 1049482-15-6
M. Wt: 384.88
InChI Key: FEHRBCZAIUPUGI-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that selectively targets spleen tyrosine kinase (SYK), which is a key regulator of B-cell receptor (BCR) signaling.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research on compounds similar to 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine often focuses on understanding their metabolism within the body and their pharmacokinetic profiles. For instance, studies on the metabolism of piperazine-substituted phenothiazine drugs reveal insights into how the piperazine ring's degradation leads to the formation of various metabolites. These studies are essential for developing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties, ensuring safety and efficacy (Breyer, Gaertner, & Prox, 1974).

Pharmacological Effects and Mechanisms of Action

Research on the pharmacological effects of piperazine derivatives contributes to understanding their mechanisms of action. This includes investigations into how these compounds interact with various neurotransmitter systems, such as the serotonin and dopamine systems, and their potential therapeutic applications for treating psychiatric disorders (Koreen, Lieberman, Alvir, & Chakos, 1995). Such studies are critical for identifying new treatments for conditions like anxiety, depression, and schizophrenia.

Toxicology and Safety Assessment

Toxicological studies are crucial for assessing the safety of chemical compounds. Research into the neurotoxic effects of certain piperazine analogs, for instance, helps in understanding their potential risks and side effects. These findings are vital for ensuring that new drugs are safe for human use, providing valuable data for regulatory approval processes (Combes, Damon, & Gottfried, 1956).

Development of New Therapeutic Agents

Compounds with the piperazine motif are explored for their therapeutic potential in treating various diseases, including cancer, psychiatric disorders, and neurodegenerative diseases. Research into their activity against specific biological targets can lead to the development of novel drugs with improved efficacy and reduced side effects. For example, studies on novel B-cell lymphoma-2 inhibitors explore piperazine derivatives for their potential in cancer therapy (Liu et al., 2017).

properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN6O2S/c1-2-11-25(23,24)21-9-7-20(8-10-21)12-15-17-18-19-22(15)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHRBCZAIUPUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

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